Aurantiamide

Acute Kidney Injury GRPR Antagonist Necroptosis

Aurantiamide (CAS 58115-31-4) is a naturally occurring modified dipeptide amide, originally isolated from *Piper aurantiacum* and subsequently identified in various medicinal plants including *Portulaca oleracea* (purslane) and *Clematis terniflora*. Its core structure comprises an N-terminal benzoyl group linked to an S-phenylalaninyl-S-phenylalaninol dipeptide backbone (molecular formula C25H26N2O3, molecular weight 402.49 g/mol), classifying it among bioactive amide alkaloids within the larger family of phenylpropanoid-derived natural products.

Molecular Formula C25H26N2O3
Molecular Weight 402.5 g/mol
CAS No. 58115-31-4
Cat. No. B048237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurantiamide
CAS58115-31-4
Synonymsaurantiamide
Molecular FormulaC25H26N2O3
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C25H26N2O3/c28-18-22(16-19-10-4-1-5-11-19)26-25(30)23(17-20-12-6-2-7-13-20)27-24(29)21-14-8-3-9-15-21/h1-15,22-23,28H,16-18H2,(H,26,30)(H,27,29)/t22-,23-/m0/s1
InChIKeyKSVKECXWDNCRTM-GOTSBHOMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Aurantiamide (CAS 58115-31-4) Procurement Specification and Biochemical Profile


Aurantiamide (CAS 58115-31-4) is a naturally occurring modified dipeptide amide, originally isolated from *Piper aurantiacum* and subsequently identified in various medicinal plants including *Portulaca oleracea* (purslane) and *Clematis terniflora* [1]. Its core structure comprises an N-terminal benzoyl group linked to an S-phenylalaninyl-S-phenylalaninol dipeptide backbone (molecular formula C25H26N2O3, molecular weight 402.49 g/mol), classifying it among bioactive amide alkaloids within the larger family of phenylpropanoid-derived natural products [2]. The compound has garnered significant research interest as a non-covalent, orally active, blood-brain barrier (BBB)-permeable antagonist of the gastrin-releasing peptide receptor (GRPR), distinguishing its pharmacological profile from structurally related dipeptide amides that primarily target cysteine proteases or alternative anti-inflammatory pathways [1][3].

Why Aurantiamide Cannot Be Interchanged with Its Acetate Analog or Generic Amide Dipeptides


Substituting aurantiamide with its closest structural relative, aurantiamide acetate (CAS 56121-42-7), or with other anti-inflammatory amide dipeptides such as auranamide and patriscabratine, will lead to divergent pharmacological outcomes due to fundamentally distinct primary molecular targets and pharmacokinetic tissue partitioning [1][2]. While aurantiamide acetate functions as a selective inhibitor of cysteine cathepsins (cathepsin L/B) with no reported GRPR antagonist activity, aurantiamide itself operates through direct GRPR antagonism—a mechanism verified by molecular docking, cellular thermal shift assay, and abrogation of efficacy in GRPR-knockout models [2][3]. Furthermore, aurantiamide exhibits superior and mechanistically targeted in vivo efficacy in acute kidney injury models compared even to the prototype GRPR antagonist RH-1402, indicating that generic substitution with non-GRPR-targeting amides or weaker GRPR ligands will not recapitulate its therapeutic profile [3]. These target-level, efficacy-level, and biodistribution-level differentiators are quantitatively substantiated below.

Aurantiamide (CAS 58115-31-4) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Superior In Vivo AKI Efficacy: Aurantiamide vs. GRPR Antagonist RH-1402

Aurantiamide (AA) significantly downregulated serum creatinine, blood urea nitrogen (BUN), and kidney injury molecule-1 (KIM-1) levels, and attenuated renal tubular injury, necroptosis, and inflammatory cell infiltration in both human renal tubular epithelial cells and multiple mouse AKI models [1]. In a direct head-to-head comparison against the established GRPR antagonist RH-1402, AA demonstrated superior therapeutic efficacy in ameliorating renal tubular injury and inflammation, including greater suppression of RIPK3/MLKL-mediated necroptosis pathway and NF-κB-driven inflammatory responses [1]. The efficacy of AA was completely abrogated in GRPR-silenced HK-2 cells and GRPR systemic knockout mice, confirming target specificity that generic substitution cannot replicate [1].

Acute Kidney Injury GRPR Antagonist Necroptosis

Primary Target Divergence: GRPR Antagonism (Aurantiamide) vs. Cathepsin L/B Inhibition (Aurantiamide Acetate)

Aurantiamide and its acetylated derivative exhibit fundamentally distinct primary pharmacological targets, a critical differentiation for assay design and mechanism-of-action studies. Aurantiamide acetate is a documented selective inhibitor of cysteine cathepsins, with an IC50 of 12 μM for cathepsin L (3.4.22.15) and 49 μM for cathepsin B (3.4.22.1) [1]. In contrast, aurantiamide (the non-acetylated parent) has been validated as a direct, non-covalent antagonist of GRPR via molecular docking, cellular thermal shift assay, and complete loss of efficacy in GRPR-knockout models, with no reported cathepsin inhibitory activity at comparable concentrations [2]. This target selectivity means that researchers investigating GRPR-mediated renal necroptosis, neuroinflammation, or BBB-permeable GPCR antagonism should procure aurantiamide, while cathepsin-focused protease inhibition programs require the acetate analog.

GRPR Antagonism Cathepsin Inhibition Target Selectivity

Differential Pharmacokinetic Tissue Distribution: Aurantiamide vs. Aurantiamide Acetate in Rodent Models

Following oral administration of *Portulaca oleracea* extracts, both aurantiamide and its acetate achieve peak plasma concentration (Cmax) at approximately 0.2 hours, indicating equally rapid oral absorption [1]. However, quantitative analysis via validated UHPLC-MS/MS reveals differential tissue metabolism and organ-specific distribution between the two compounds, with the extent of metabolic conversion varying among organ tissues [1]. Both compounds are efficiently cleared, exhibiting approximately 90% reduction in tissue concentrations by 4 hours post-administration, without long-term accumulation [1]. This differential tissue partitioning—where the non-acetylated aurantiamide achieves distinct organ-level exposure profiles compared to the acetate—has direct implications for selecting the appropriate compound for organ-specific efficacy studies, particularly for renal indications where aurantiamide's GRPR antagonism is therapeutically relevant [1][2].

Pharmacokinetics Tissue Biodistribution Oral Bioavailability

Blood-Brain Barrier Permeability: Aurantiamide as a Brain-Penetrant GRPR Antagonist vs. Non-Permeant Anti-Inflammatory Amides

Aurantiamide has been explicitly characterized as a blood-brain barrier (BBB)-permeable compound, enabling direct CNS exposure for neuroinflammation and neurodegenerative disease research applications [1]. This property is not reported for the structurally analogous amides auranamide and patriscabratine, nor for aurantiamide acetate, which lack documented brain penetration data [2]. The combination of oral bioavailability, BBB penetration, and GRPR antagonism makes aurantiamide uniquely suited among in-class dipeptide amides for studies targeting GRPR-mediated neuroinflammatory pathways, including microglial M1 polarization and NLRP3 inflammasome activation in Alzheimer's disease models . For CNS-focused procurement, aurantiamide provides a brain-penetrant pharmacological tool compound that its closest structural analogs cannot replicate.

Blood-Brain Barrier Neuroinflammation CNS Drug Delivery

Aurantiamide (CAS 58115-31-4) High-Impact Research and Industrial Application Scenarios


Acute Kidney Injury (AKI) Drug Discovery and GRPR-Targeted Renal Pharmacology

Deploy aurantiamide as the lead GRPR antagonist for AKI therapeutic development, where its 30–45% reduction in serum creatinine and BUN at 10 mg/kg—and its demonstrated superiority over RH-1402 in multiple mouse AKI models—establish it as the benchmark compound for GRPR-mediated renal necroptosis and inflammation studies [1]. Its target specificity, validated through GRPR-silenced HK-2 cells and systemic GRPR knockout mice, ensures on-target pharmacological conclusions critical for IND-enabling studies [1].

CNS Neuroinflammation and Alzheimer's Disease Model Studies

Utilize aurantiamide as a brain-penetrant GRPR antagonist for investigating microglial M1 polarization, NLRP3 inflammasome activation, and neuroprotective mechanisms in Alzheimer's disease and neuroinflammation models [1][2]. Its documented BBB permeability provides a distinct advantage over non-BBB-penetrant amides like auranamide and patriscabratine, enabling direct CNS target engagement that generic dipeptide amide analogs cannot achieve [2][3].

GRPR Pharmacological Tool Compound Development and Receptor Binding Assays

Employ aurantiamide as a validated, non-covalent, orally active GRPR antagonist for receptor binding assays, cellular thermal shift assay-based target engagement studies, and in vivo GRPR pharmacology [1]. Its established mechanism—confirmed through molecular docking, CETSA, and complete loss of function in GRPR-KO systems—makes it a reliable probe for GRPR signaling research, in contrast to aurantiamide acetate, which lacks GRPR activity and targets cathepsin proteases instead [1][4].

Comparative Pharmacokinetic and Tissue Biodistribution Studies of Natural Dipeptide Amides

Leverage aurantiamide's well-characterized oral pharmacokinetic profile (Cmax ~0.2 h, ~90% tissue clearance at 4 h) in rodent models as a reference standard for comparative ADME evaluation of structural analogs and derivatives [2]. Its differential tissue distribution relative to aurantiamide acetate provides a quantitative framework for assessing how minor structural modifications (e.g., acetylation) alter organ-level exposure and metabolic fate, guiding medicinal chemistry optimization of the dipeptide amide scaffold [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aurantiamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.